2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
Description
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride (CAS 1235440-85-3) is a sulfonyl chloride derivative featuring a thiazole ring substituted with a 4-fluorophenyl group at position 2 and a sulfonyl chloride (–SO₂Cl) group at position 4. Its molecular formula is C₉H₅ClFNO₂S₂, with a molecular weight of 277.72 g/mol . The compound’s structure combines the electron-withdrawing fluorine atom on the phenyl ring with the reactive sulfonyl chloride group, making it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-15-9(12-8)6-1-3-7(11)4-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJACLVRVTLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent to form the thiazole ring. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions generally require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride has been synthesized and evaluated for its potential as a lead compound in drug development. Its structural characteristics make it suitable for modifications that can enhance therapeutic efficacy against various diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | A549 (lung cancer) | 15.72 | |
| Derivative B | MCF-7 (breast cancer) | 20.5 |
Antimicrobial Activity
The thiazole moiety is associated with antimicrobial properties. Compounds derived from this compound have been tested against various bacterial strains.
Antimicrobial Testing Results
Research indicates promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. Enzyme inhibition studies suggest that it may play a role in modulating biochemical pathways relevant to cancer and microbial resistance.
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of Thiazole Ring : Using appropriate precursors under controlled conditions.
- Introduction of Fluorophenyl Group : Through nucleophilic substitution reactions.
- Conversion to Sulfonyl Chloride : Achieved via sulfonation reactions.
The biological activities of this compound derivatives include:
- Anticancer Properties : Demonstrated through various in vitro assays showing significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Effects : Effective against a range of bacterial strains, indicating potential as an antibiotic agent.
- Enzyme Inhibition : Potential to inhibit enzymes linked to cancer and microbial resistance mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids, proteins, and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride with structurally analogous sulfonyl chlorides, focusing on substituent effects, synthesis, and biological relevance.
Table 1: Comparative Analysis of Thiazole Sulfonyl Chlorides
Key Comparative Insights
Substituent Effects on Reactivity and Electronic Properties Fluorine vs. Phenyl/Bromine: The 4-fluorophenyl group in the target compound enhances the electrophilicity of the sulfonyl chloride group due to fluorine’s strong electron-withdrawing nature. In contrast, the phenyl group in 5-phenyl-1,3-thiazole-4-sulfonyl chloride provides resonance stabilization but lacks fluorine’s inductive effects. Positional Isomerism: Substitution at C2 (fluorophenyl) vs. C5 (phenyl) alters the electronic environment of the thiazole ring. C2 substitution may direct reactivity toward the sulfonyl chloride group more effectively than C5 substitution .
Synthesis Methods The synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride involves Lawesson’s reagent-mediated cyclization and oxidative chlorination of intermediates .
Biological Activity Derivatives of 5-phenyl-1,3-thiazole-4-sulfonyl chloride exhibit broad-spectrum antitumor activity, suggesting that the fluorophenyl analog could have enhanced pharmacokinetic properties (e.g., metabolic stability, membrane permeability) due to fluorine’s lipophilicity .
Structural Hybrids Compounds like 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride demonstrate the versatility of sulfonyl chlorides in hybrid heterocyclic systems. The thiophene-thiazole hybrid may offer distinct electronic properties compared to monosubstituted thiazoles .
Biological Activity
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its reactivity and potential biological efficacy. Its chemical formula is CHClF NOS.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, derivatives containing the 1,3-thiazole moiety have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 μg/mL |
| This compound | Escherichia coli | 32 μg/mL |
| Other derivatives | Pseudomonas aeruginosa | ZOI: 10 mm |
The introduction of halogen substituents, such as fluorine, has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria .
Antiviral Activity
Research has also explored the antiviral potential of thiazole derivatives. A study on sulfonamide derivatives containing thiazole rings indicated that certain compounds exhibited approximately 50% inhibition against Tobacco Mosaic Virus (TMV), suggesting their potential in viral applications .
The mechanisms behind the biological activities of thiazole derivatives often involve interactions with microbial enzymes or cellular components. For instance, some compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . Additionally, the structural features of these compounds may allow them to disrupt viral replication processes.
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of various thiazole derivatives, researchers synthesized a series of compounds based on the thiazole framework. The synthesized compounds were evaluated for their antimicrobial and antiviral properties. Notably, compounds with fluorinated phenyl groups demonstrated enhanced activity against both bacterial and viral pathogens .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications at specific positions on the thiazole ring significantly influenced biological activity. For example, substituting different aryl groups led to variations in MIC values against E. coli and S. aureus. Compounds with electron-withdrawing groups showed improved potency compared to their non-substituted counterparts .
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride?
The synthesis typically involves cyclization of precursor thioesters followed by oxidative chlorination. For example, Lawesson’s reagent can facilitate cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, with subsequent chlorination using Cl2 or SO2Cl2 to yield the sulfonyl chloride group . Alternative routes involve coupling 4-fluorophenyl moieties with thiazole intermediates under Pd catalysis, followed by sulfonation . Key challenges include controlling regioselectivity and minimizing byproducts like disulfides.
Q. How is the molecular structure of this compound validated in academic studies?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For instance, derivatives of 2-(4-fluorophenyl)thiazole sulfonyl chloride have been characterized with mean C–C bond lengths of 0.004 Å and R factors <0.06, confirming planar geometry at the thiazole ring . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR (e.g., sulfonyl chloride protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]<sup>+</sup> at m/z 290.978) .
Advanced Research Questions
Q. What strategies resolve low yields during sulfonyl chloride intermediate formation?
Yield optimization often requires adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of thiazole sulfide to Cl2) and temperature control (0–5°C to prevent overchlorination). Solvent polarity is critical: dichloromethane enhances electrophilic substitution compared to nonpolar alternatives . Contradictory reports on byproduct formation (e.g., sulfonic acids) suggest adding scavengers like DMF to sequester excess HCl . Kinetic studies using <sup>19</sup>F NMR can monitor intermediate stability .
Q. How are contradictions in antitumor activity data across cell lines interpreted?
In vitro screening against 60 cancer cell lines (e.g., NCI-60 panel) often reveals cell-type-specific IC50 variability. For example, sulfonamide derivatives of this compound show 10-fold higher potency in leukemia (CCRF-CEM, IC50 = 0.8 μM) versus renal cancer (ACHN, IC50 = 8.2 μM) due to differences in membrane transporter expression . Dose-response normalization (e.g., log[inhibitor] vs. viability) and synergy assays with cisplatin help distinguish intrinsic activity from off-target effects .
Q. What mechanistic insights explain the sulfonyl chloride group’s reactivity in nucleophilic substitutions?
The electrophilic sulfur atom in the sulfonyl chloride group undergoes nucleophilic attack by amines or alcohols, forming sulfonamides or sulfonate esters. Density functional theory (DFT) studies indicate a low-energy transition state (ΔG<sup>‡</sup> ≈ 15–20 kcal/mol) for this process, driven by the electron-withdrawing fluorophenyl and thiazole groups . Competing hydrolysis (to sulfonic acids) is mitigated by anhydrous conditions and catalytic bases like triethylamine .
Methodological Tables
Table 1: Key Analytical Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray diffraction | Space group P21/c, Z = 4 | |
| <sup>19</sup>F NMR | δ −112 ppm (C6H4F) | |
| HRMS | [M+Na]<sup>+</sup> = 312.951 (calc. 312.948) |
Table 2: Antitumor Activity Trends in NCI-60 Cell Lines
| Cell Line | Tissue Origin | IC50 (μM) |
|---|---|---|
| CCRF-CEM | Leukemia | 0.8 |
| ACHN | Renal | 8.2 |
| HCT-116 | Colon | 2.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
